7-Fluoroquinolin-3-ol

Vue d'ensemble

Description

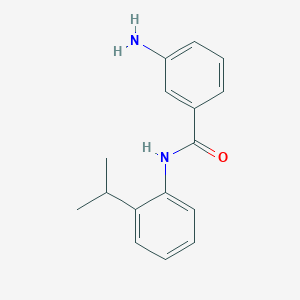

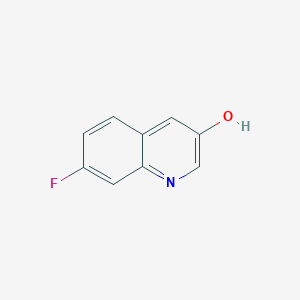

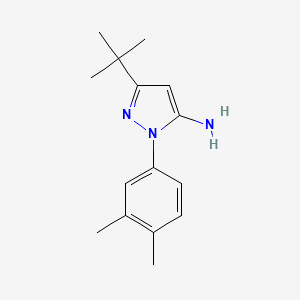

7-Fluoroquinolin-3-ol is a chemical compound with the molecular formula C9H6FNO . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for 7-Fluoroquinolin-3-ol is 1S/C9H6FNO/c10-7-2-1-6-3-8(12)5-11-9(6)4-7/h1-5,12H . This indicates the presence of 9 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom in the molecule.Physical And Chemical Properties Analysis

7-Fluoroquinolin-3-ol is a solid substance at room temperature . It has a molecular weight of 163.15 g/mol .Applications De Recherche Scientifique

Synthesis and Reactivity

Fluorinated quinolines, such as 7-Fluoroquinolin-3-ol, have been the subject of numerous research studies. These studies aim to develop novel methods of synthesis and to understand the reactivity of fluorinated quinolines . The incorporation of fluorine atoms into the quinoline skeleton is known to enhance the biological activity of the compounds and provide unique properties .

Antibacterial Activity

Fluoroquinolones, a family of compounds that includes 7-Fluoroquinolin-3-ol, have been found to exhibit a high level of antibacterial activity. This activity surpasses many antibiotics, including the third generation of cephalosporins and other chemotherapeutic antibacterials . They work by inhibiting bacterial DNA-gyrase, which affects bacteria reproduction .

Antimalarial Drugs

The quinoline skeleton has been used for a long time as a basic structure for the search of synthetic antimalarial drugs . Fluoroquinolines, such as 7-Fluoroquinolin-3-ol, have been studied for their potential use in this area .

Antineoplastic Activity

Research studies on antineoplastic activity of certain fluoroquinolines have shown promising results . These compounds have been found to be effective inhibitors of topoisomerase II of HeLa cells (mammalian cancer) .

Transplantation Medicine

Certain fluoroquinolines have proven to be useful in transplantation medicine . They have been used in the treatment of various conditions related to transplantation .

Treatment of Heart Diseases

Flosequinan, a fluoroquinolone, is one of the new generation drugs for the treatment of heart diseases . This opens up potential research applications for other fluoroquinolines, including 7-Fluoroquinolin-3-ol .

Agriculture

A number of fluorinated quinolines have found application in agriculture . They have been used for various purposes, including as components for liquid crystals .

Cyanine Dyes

Quinolines form a considerable share in the commercial production of cyanine dyes . Fluorinated quinolines, such as 7-Fluoroquinolin-3-ol, could potentially be used in this field .

Mécanisme D'action

Target of Action

The primary targets of 7-Fluoroquinolin-3-ol, like other fluoroquinolones, are the bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are involved in DNA replication, transcription, and repair in bacteria . DNA gyrase introduces negative superhelical twists into DNA, which is important for the initiation of DNA replication . Topoisomerase IV is similarly structured and is involved in the separation of replicated DNA .

Mode of Action

7-Fluoroquinolin-3-ol interacts with its targets by forming complexes with these enzymes and DNA . These complexes block the progress of the DNA replication fork, thereby inhibiting DNA replication . The fluoroquinolones stabilize DNA strand breaks created by DNA gyrase and topoisomerase IV, leading to the accumulation of DNA damage, breakage, and cell death in susceptible bacteria .

Biochemical Pathways

The action of 7-Fluoroquinolin-3-ol affects the biochemical pathway of DNA synthesis in bacteria . By inhibiting DNA gyrase and topoisomerase IV, it prevents the supercoiling of DNA and the separation of replicated DNA, respectively . This disruption of DNA synthesis and replication leads to the accumulation of DNA damage and ultimately, bacterial cell death .

Pharmacokinetics

These properties allow fluoroquinolones to achieve high concentrations in cells and tissues, enhancing their antibacterial activity .

Result of Action

The result of the action of 7-Fluoroquinolin-3-ol is the inhibition of bacterial growth and replication, leading to bacterial cell death . This is achieved through the disruption of DNA synthesis and replication, which are vital processes for bacterial survival and proliferation .

Propriétés

IUPAC Name |

7-fluoroquinolin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-7-2-1-6-3-8(12)5-11-9(6)4-7/h1-5,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQVWOZRDYGRGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoroquinolin-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[3-(trifluoromethyl)phenyl]methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine](/img/structure/B3075061.png)

![1-(3-nitro-2-pyridinyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine](/img/structure/B3075105.png)

![Phenyl (1-(benzo[b]thiophen-2-yl)ethyl)(hydroxy)carbamate](/img/structure/B3075118.png)